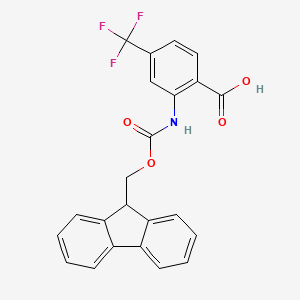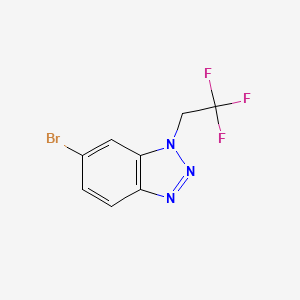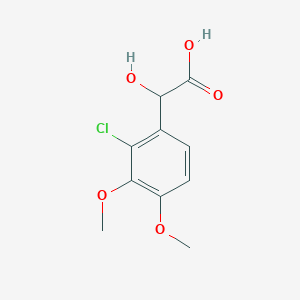
2-Chloro-3,4-dimethoxymandelic Acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(2-chloro-3,4-dimethoxyphenyl)-2-hydroxyacetic acid is an organic compound with the molecular formula C10H11ClO4. This compound is characterized by the presence of a chloro group and two methoxy groups attached to a benzene ring, along with a hydroxyacetic acid moiety. It is used in various scientific research applications due to its unique chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-chloro-3,4-dimethoxyphenyl)-2-hydroxyacetic acid typically involves the reaction of 2-chloro-3,4-dimethoxybenzaldehyde with glyoxylic acid. The reaction is carried out under acidic conditions, often using hydrochloric acid as a catalyst. The reaction mixture is then heated to promote the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of 2-(2-chloro-3,4-dimethoxyphenyl)-2-hydroxyacetic acid may involve the use of continuous flow reactors to ensure consistent product quality and yield. The reaction conditions are optimized to maximize the efficiency of the process, including the concentration of reactants, temperature, and reaction time.
Analyse Des Réactions Chimiques
Types of Reactions
2-(2-chloro-3,4-dimethoxyphenyl)-2-hydroxyacetic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or other reduced forms.
Substitution: The chloro group can be substituted with other functional groups, such as amino or hydroxyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydroxide (NaOH) or ammonia (NH3).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.
Applications De Recherche Scientifique
2-(2-chloro-3,4-dimethoxyphenyl)-2-hydroxyacetic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of 2-(2-chloro-3,4-dimethoxyphenyl)-2-hydroxyacetic acid involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. For example, it may act as an inhibitor of carboxylesterase enzymes, which play a role in drug metabolism and detoxification.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-chloro-3,4-dimethoxybenzaldehyde
- 2-chloro-3,4-dimethoxyphenylacetic acid
- 2-chloro-3,4-dimethoxyphenylethanamine
Uniqueness
Compared to similar compounds, 2-(2-chloro-3,4-dimethoxyphenyl)-2-hydroxyacetic acid is unique due to its specific structural features, such as the presence of both chloro and methoxy groups on the benzene ring, along with a hydroxyacetic acid moiety. These structural characteristics contribute to its distinct chemical reactivity and biological activities.
Propriétés
Formule moléculaire |
C10H11ClO5 |
|---|---|
Poids moléculaire |
246.64 g/mol |
Nom IUPAC |
2-(2-chloro-3,4-dimethoxyphenyl)-2-hydroxyacetic acid |
InChI |
InChI=1S/C10H11ClO5/c1-15-6-4-3-5(8(12)10(13)14)7(11)9(6)16-2/h3-4,8,12H,1-2H3,(H,13,14) |
Clé InChI |
CMKINLSHHAVOAU-UHFFFAOYSA-N |
SMILES canonique |
COC1=C(C(=C(C=C1)C(C(=O)O)O)Cl)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



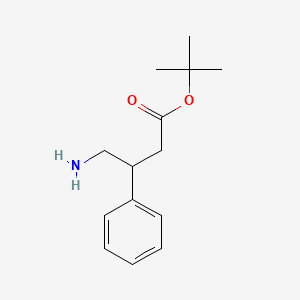


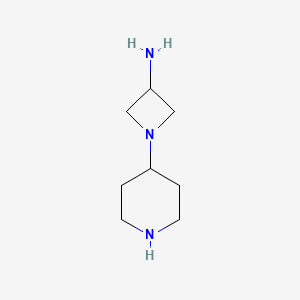
![3-{[(Tert-butoxy)carbonyl]amino}-2-(2,3-difluorophenoxy)propanoicacid](/img/structure/B13562823.png)

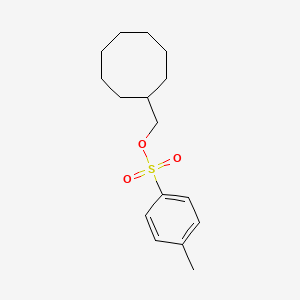
![2-[3-(Difluoromethyl)naphthalen-1-yl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane](/img/structure/B13562831.png)


